molecular formula C5H9N3O B3264557 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one CAS No. 392314-08-8

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Cat. No.: B3264557
CAS No.: 392314-08-8
M. Wt: 127.14 g/mol
InChI Key: IPBNQTRHMAXPRJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a versatile organic compound with a unique structure that includes both an imidazole ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one can be synthesized through several methods. Another method includes the use of N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in an appropriate solvent, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole compounds.

    Substitution: Substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one can be compared with other similar compounds such as:

Uniqueness: The presence of both the imidazole ring and the aminoethyl side chain in this compound provides unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3,6H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBNQTRHMAXPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

[2-(5-Hydroxy-2-oxo-imidazolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester (7.85 g, 32 mmol) was suspended in DCM (250 mL) and a solution of TFA (100 mL) in DCM (250 mL) was added over 10 min to the stirred suspension, which dissolved. The solution was stirred for 16 h, concentrated, and azeotroped with MeCN. The resulting TFA salt of the product was dissolved in MeOH (10 mL) and purified on 50 g of SCX resin, washing with MeOH and eluting off with 2 M NH3 in MeOH. Concentration gave the product as a pale yellow oil (3.66 g, 90%). MS (M+H)+ 128.
Name
[2-(5-Hydroxy-2-oxo-imidazolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)NCCn1cc[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
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1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
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1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
Reactant of Route 6
1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

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